(2,3,4,5,6-Pentachlorophenyl)thiourea

Catalog No.
S14693108
CAS No.
M.F
C7H3Cl5N2S
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,3,4,5,6-Pentachlorophenyl)thiourea

Product Name

(2,3,4,5,6-Pentachlorophenyl)thiourea

IUPAC Name

(2,3,4,5,6-pentachlorophenyl)thiourea

Molecular Formula

C7H3Cl5N2S

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C7H3Cl5N2S/c8-1-2(9)4(11)6(14-7(13)15)5(12)3(1)10/h(H3,13,14,15)

InChI Key

HHGMXOGMWVYWES-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=S)N

(2,3,4,5,6-Pentachlorophenyl)thiourea is a synthetic organic compound characterized by a thiourea functional group attached to a pentachlorophenyl moiety. Its molecular structure includes five chlorine atoms substituted on the phenyl ring, which enhances its reactivity and biological activity. This compound is notable for its potential applications in various fields, particularly in biological and chemical research.

  • Oxidation: The compound can be oxidized to yield sulfonyl derivatives, showcasing its versatility in synthetic chemistry.
  • Nucleophilic Substitution: It can react with electrophiles due to the nucleophilic nature of the thiourea group.
  • Formation of Thiiranes: The reaction of oxiranes with thiocyanates or thiourea leads to the synthesis of thiiranes, indicating its utility in creating complex molecular structures .

Research indicates that (2,3,4,5,6-Pentachlorophenyl)thiourea exhibits significant biological activity. Studies have shown that thiourea derivatives can inhibit adipogenesis and may have implications in metabolic disorders . The presence of multiple chlorine substituents enhances its lipophilicity and potentially increases its bioactivity.

The synthesis of (2,3,4,5,6-Pentachlorophenyl)thiourea typically involves:

  • Reaction of Pentachlorophenol with Thiourea: This method involves treating pentachlorophenol with thiourea under controlled conditions to facilitate the formation of the thiourea derivative.
  • Use of Isothiocyanates: Another approach includes reacting pentachlorophenyl isothiocyanate with suitable amines or other nucleophiles to form the desired thiourea compound.

These methods leverage the reactivity of both thiourea and chlorinated aromatic compounds to produce (2,3,4,5,6-Pentachlorophenyl)thiourea efficiently.

(2,3,4,5,6-Pentachlorophenyl)thiourea5HighPesticides, pharmaceuticalsPhenylthiourea0ModerateBiological assaysPentafluorophenylthiourea0 (Fluorine)HighChemical synthesisChlorinated ThioureasVariableVariableVarious applications

This table illustrates how (2,3,4,5,6-Pentachlorophenyl)thiourea stands out due to its unique combination of multiple chlorine substituents and significant biological activity compared to its analogs.

Interaction studies involving (2,3,4,5,6-Pentachlorophenyl)thiourea have revealed insights into its binding affinities and mechanisms of action. For instance:

  • Supramolecular Chemistry: Studies have shown that thioureas can interact with metal ions and other organic molecules through hydrogen bonding and Lewis acid-base interactions . This property is crucial for developing sensors and catalysts.
  • Biological Interactions: Research indicates that the compound can influence cellular processes by modulating signaling pathways related to adipogenesis and oxidative stress .

Several compounds share structural similarities with (2,3,4,5,6-Pentachlorophenyl)thiourea. These include:

  • Phenylthiourea: Lacks chlorine substituents but shares the thiourea functional group; used in various biological assays.
  • Pentafluorophenylthiourea: Contains fluorine instead of chlorine; known for enhanced reactivity in certain

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

323.843008 g/mol

Monoisotopic Mass

321.845958 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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